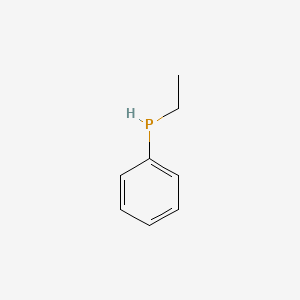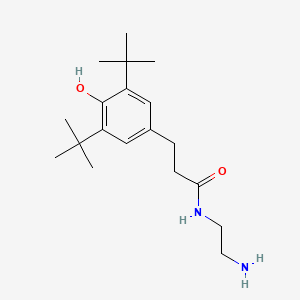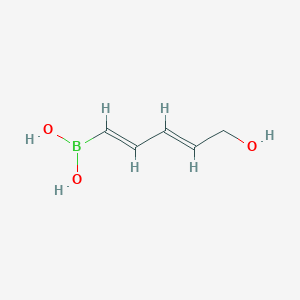
((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid: is a boronic acid derivative with the molecular formula C5H9BO3. It is a compound of interest in organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming stable covalent bonds with diols, making them valuable in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the hydroboration-oxidation of conjugated dienes. This process involves the addition of borane (BH3) to the diene, followed by oxidation to yield the boronic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes. These methods are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: ((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Converts the boronic acid to borate esters or other oxidized forms.
Reduction: Reduces the boronic acid to boranes or other reduced species.
Substitution: Involves the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Halogenating agents or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borate esters, while reduction can produce boranes .
Applications De Recherche Scientifique
Chemistry: In chemistry, ((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to form stable covalent bonds with diols makes it valuable in the construction of boron-containing compounds .
Biology and Medicine: In biology and medicine, boronic acids are explored for their potential as enzyme inhibitors and therapeutic agents. This compound may be investigated for its ability to interact with biological molecules and pathways .
Industry: In industry, boronic acids are used in the production of materials, sensors, and catalysts. This compound can be utilized in the development of advanced materials and chemical processes .
Mécanisme D'action
The mechanism of action of ((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid involves its ability to form covalent bonds with diols and other nucleophiles. This interaction can inhibit enzyme activity or alter the function of biological molecules. The molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
- [(1E,3E)-5-Hydroxy-4-methylpenta-1,3-dien-1-yl]boronic acid
- [(1E,3E)-5-Hydroxy-1,3-pentadien-1-yl]boronic acid
Comparison: ((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications.
Propriétés
Numéro CAS |
163395-62-8 |
|---|---|
Formule moléculaire |
C5H9BO3 |
Poids moléculaire |
127.94 g/mol |
Nom IUPAC |
[(1E,3E)-5-hydroxypenta-1,3-dienyl]boronic acid |
InChI |
InChI=1S/C5H9BO3/c7-5-3-1-2-4-6(8)9/h1-4,7-9H,5H2/b3-1+,4-2+ |
Clé InChI |
HAVSNWCBVSMNTG-ZPUQHVIOSA-N |
SMILES isomérique |
B(/C=C/C=C/CO)(O)O |
SMILES canonique |
B(C=CC=CCO)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide](/img/structure/B14139757.png)
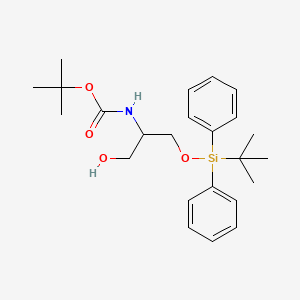
![5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B14139779.png)
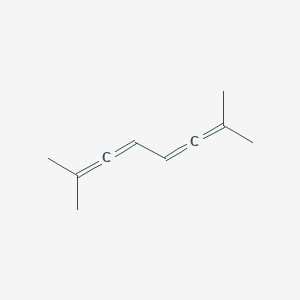
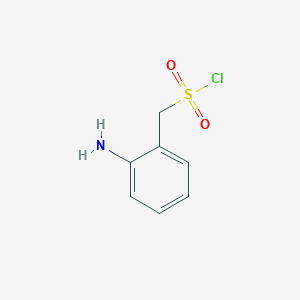
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
![2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14139789.png)
![(3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14139792.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B14139799.png)
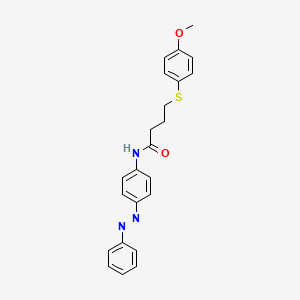
![4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]](/img/structure/B14139804.png)

